N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a bromine and fluorine-substituted phenyl ring, a triazolopyridazine moiety, and a piperidine carboxamide structure
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 4-bromo-2-fluoroaniline, which is then subjected to various coupling reactions to introduce the triazolopyridazine and piperidine carboxamide moieties. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under inert atmospheres and elevated temperatures. Industrial production methods may involve optimization of these reactions to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently .
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to form more complex molecular architectures.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The triazolopyridazine moiety, in particular, is known to interact with protein kinases, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-chloro-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: This compound has a chlorine atom instead of bromine, which may influence its reactivity and biological activity.
N-(4-bromo-2-methylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: The presence of a methyl group instead of fluorine can alter the compound’s electronic properties and interactions with molecular targets.
N-(4-bromo-2-fluorophenyl)-1-(pyridazin-6-yl)piperidine-4-carboxamide: Lacking the triazole ring, this compound may exhibit different binding affinities and biological effects.
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural composition that includes a piperidine ring and a triazolopyridazine moiety. Its molecular formula is C17H16BrFN6O with a molecular weight of approximately 419.3 g/mol .
Structural Characteristics
The compound's structure is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Triazolopyridazine Moiety : A fused bicyclic structure that may contribute to its biological activity.
- Substituents : The presence of bromine and fluorine atoms is significant for enhancing the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve modulation of specific biological pathways. Studies suggest that the triazolopyridazine core may interact with various receptors or enzymes, influencing cellular signaling pathways.
Biological Activity Overview
Recent studies have explored the biological activity of this compound across several domains:
Antimicrobial Activity
Research indicates that derivatives of the triazolopyridazine core exhibit notable antimicrobial properties. For example, compounds structurally similar to this compound have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Cytotoxicity Studies
In cytotoxicity assessments on human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic, indicating a favorable safety profile for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) is crucial for understanding how variations in the molecular structure impact biological activity. The following table summarizes key findings from SAR studies related to this compound and its analogs:
Compound Name | Key Features | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | Triazolopyridazine core | Antimicrobial | 1.35 - 2.18 |
N-(4-chloro-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | Similar structural elements | Moderate activity | TBD |
N-(4-chlorobenzyl)-1-[3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | Methyl substitution | Enhanced activity | TBD |
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound in treating infectious diseases. For instance:
- Anti-Tubercular Agents : A study synthesized various substituted derivatives and evaluated their anti-tubercular effects against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated significant inhibitory concentrations and were further optimized based on their SAR profiles .
- Inhibition Studies : Compounds derived from similar scaffolds have been investigated for their ability to inhibit specific kinases involved in inflammatory responses. These studies revealed promising leads for developing anti-inflammatory drugs targeting pathways like IKKβ and p38 MAP kinase .
Properties
Molecular Formula |
C17H16BrFN6O |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H16BrFN6O/c18-12-1-2-14(13(19)9-12)21-17(26)11-5-7-24(8-6-11)16-4-3-15-22-20-10-25(15)23-16/h1-4,9-11H,5-8H2,(H,21,26) |
InChI Key |
OUPKBZUYUHEGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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